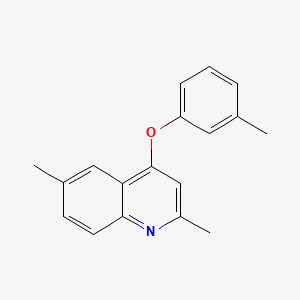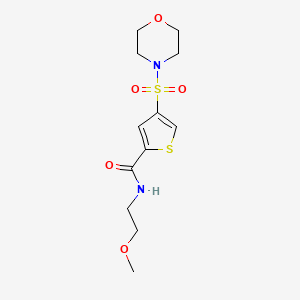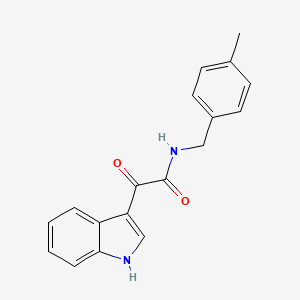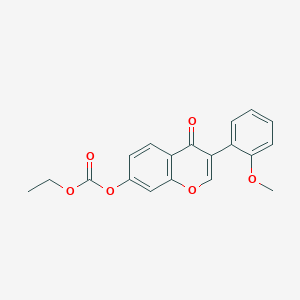![molecular formula C21H18N2O3 B5611307 4-{[([1,1'-biphenyl]-4-yloxy)acetyl]amino}benzamide](/img/structure/B5611307.png)
4-{[([1,1'-biphenyl]-4-yloxy)acetyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}benzamide is an organic compound with the molecular formula C21H18N2O3 It is a derivative of biphenyl, which consists of two benzene rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}benzamide typically involves the following steps:
Formation of 4-(1,1’-biphenyl-4-yloxy)acetyl chloride: This intermediate is prepared by reacting 4-(1,1’-biphenyl-4-yloxy)acetic acid with thionyl chloride (SOCl2) under reflux conditions.
Acylation Reaction: The resulting 4-(1,1’-biphenyl-4-yloxy)acetyl chloride is then reacted with 4-aminobenzamide in the presence of a base such as triethylamine (Et3N) to yield 4-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}benzamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene rings or the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
4-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}benzoic acid
- 4-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}phenol
- 4-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}aniline
Uniqueness
4-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}benzamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its biphenyl moiety provides rigidity and stability, while the amide group allows for hydrogen bonding and interactions with biological targets.
Propriétés
IUPAC Name |
4-[[2-(4-phenylphenoxy)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c22-21(25)17-6-10-18(11-7-17)23-20(24)14-26-19-12-8-16(9-13-19)15-4-2-1-3-5-15/h1-13H,14H2,(H2,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHZOHCWDCVMNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(1-ethyl-1H-imidazol-2-yl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]piperidine](/img/structure/B5611231.png)
![2-cyano-5-(2-furyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-2,4-pentadienamide](/img/structure/B5611234.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5611242.png)
![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5611249.png)

![3-{2-[4-(2-methoxyphenoxy)piperidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5611270.png)

![N-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetamide](/img/structure/B5611287.png)
![8-glycyl-3-[2-(4-isopropyl-1-piperazinyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5611300.png)
![1-[3-(2-chlorophenoxy)propyl]-2-(4-morpholinylmethyl)-1H-benzimidazole](/img/structure/B5611304.png)

![N-(2-hydroxycyclohexyl)-N-methylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B5611336.png)


